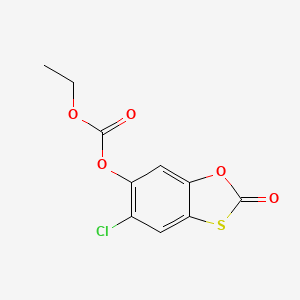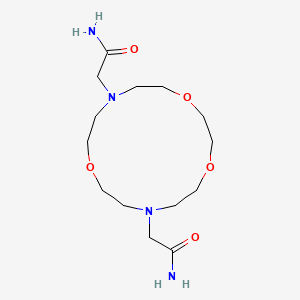
2-(3-((4-CL-3-Nitro-benzoyl)-hydrazono)-2-oxo-2H-indol-1-YL)-N-P-tolyl-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-((4-CL-3-Nitro-benzoyl)-hydrazono)-2-oxo-2H-indol-1-YL)-N-P-tolyl-acetamide is a complex organic compound characterized by its unique structure, which includes a benzoyl hydrazone moiety, an indole ring, and a tolyl acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((4-CL-3-Nitro-benzoyl)-hydrazono)-2-oxo-2H-indol-1-YL)-N-P-tolyl-acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the condensation of 4-chloro-3-nitrobenzoyl chloride with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 2-oxo-2H-indole-1-acetic acid under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and may require catalysts or specific temperature controls to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography or crystallization to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-((4-CL-3-Nitro-benzoyl)-hydrazono)-2-oxo-2H-indol-1-YL)-N-P-tolyl-acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines or thiols for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce a variety of new compounds with different functional groups.
Applications De Recherche Scientifique
2-(3-((4-CL-3-Nitro-benzoyl)-hydrazono)-2-oxo-2H-indol-1-YL)-N-P-tolyl-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-((4-CL-3-Nitro-benzoyl)-hydrazono)-2-oxo-2H-indol-1-YL)-N-P-tolyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(4-CL-3-Nitro-benzoyl)-piperazin-1-yl)-(4-chloro-3-nitro-phenyl)-methanone
- 4-chloro-3-nitrobenzoyl hydrazone derivatives
Uniqueness
2-(3-((4-CL-3-Nitro-benzoyl)-hydrazono)-2-oxo-2H-indol-1-YL)-N-P-tolyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C24H18ClN5O5 |
|---|---|
Poids moléculaire |
491.9 g/mol |
Nom IUPAC |
4-chloro-N-[2-hydroxy-1-[2-(4-methylanilino)-2-oxoethyl]indol-3-yl]imino-3-nitrobenzamide |
InChI |
InChI=1S/C24H18ClN5O5/c1-14-6-9-16(10-7-14)26-21(31)13-29-19-5-3-2-4-17(19)22(24(29)33)27-28-23(32)15-8-11-18(25)20(12-15)30(34)35/h2-12,33H,13H2,1H3,(H,26,31) |
Clé InChI |
YXCPXFRLMIMKCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11711803.png)
![(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11711811.png)



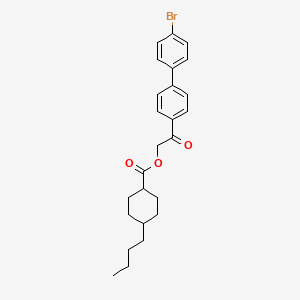
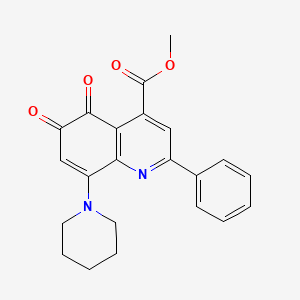
![Diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate](/img/structure/B11711845.png)
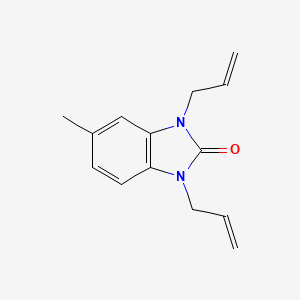
![5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(4-methylpyridinium-1-yl)-1,3-thiazol-2-olate](/img/structure/B11711863.png)
